molecular formula C11H15NO2 B13560863 7-Propoxy-2,3-dihydrobenzofuran-3-amine

7-Propoxy-2,3-dihydrobenzofuran-3-amine

Cat. No.: B13560863
M. Wt: 193.24 g/mol
InChI Key: UFBRLOJZQZFSRD-UHFFFAOYSA-N
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Description

7-Propoxy-2,3-dihydrobenzofuran-3-amine is a substituted dihydrobenzofuran derivative featuring a propoxy group at the 7-position and an amine group at the 3-position of the fused bicyclic framework.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

7-propoxy-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C11H15NO2/c1-2-6-13-10-5-3-4-8-9(12)7-14-11(8)10/h3-5,9H,2,6-7,12H2,1H3

InChI Key

UFBRLOJZQZFSRD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC2=C1OCC2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Propoxy-2,3-dihydrobenzofuran-3-amine typically involves the following steps:

    Formation of the benzofuran ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the propoxy group: This step involves the alkylation of the benzofuran ring with propyl halides under basic conditions.

Industrial Production Methods: Industrial production of 7-Propoxy-2,3-dihydrobenzofuran-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: : 7-Propoxy-2,3-dihydrobenzofuran-3-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .

Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound in the development of new therapeutic agents .

Medicine: : Due to its biological activities, 7-Propoxy-2,3-dihydrobenzofuran-3-amine is being explored for its potential use in drug development. It has shown promise in preclinical studies for the treatment of various diseases .

Industry: : The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 7-Propoxy-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The dihydrobenzofuran-3-amine scaffold is highly versatile, with substituent variations significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
7-Propoxy-2,3-dihydrobenzofuran-3-amine 7-OCH₂CH₂CH₃ C₁₁H₁₅NO₂ ~193.24 Bulky propoxy group; discontinued commercial status .
6-Bromo-2,3-dihydrobenzofuran-3-amine 6-Br C₈H₈BrNO ~214.06 Bromine enhances electrophilicity; used in pharmaceutical research .
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine·HCl 7-F, HCl salt C₈H₉ClFNO 189.61 Fluorine improves metabolic stability; chiral center for receptor selectivity .
N-(tert-butyl)-5-methoxy-2,2-diphenyl-... 5-OCH₃, N-t-Bu, 2,2-diphenyl C₂₅H₂₇ON 357.21 Steric hindrance from diphenyl groups; validated via HRMS and NMR .
Key Observations:
  • Substituent Position : The 7-propoxy analog’s substituent occupies a position similar to 7-fluoro and 6-bromo derivatives, which are linked to receptor-binding studies .
  • Electronic Effects : Electron-withdrawing groups (e.g., Br, F) enhance electrophilicity and metabolic stability, whereas alkoxy groups (e.g., propoxy, methoxy) may improve solubility .
  • Steric Effects : Bulky groups like tert-butyl or diphenyl moieties (e.g., N-(tert-butyl)-5-methoxy-2,2-diphenyl-...) influence conformational flexibility and binding pocket interactions .

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